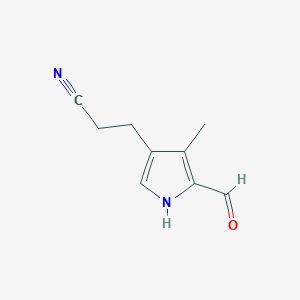
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using a variety of methods. In
Mechanism of Action
The exact mechanism of action of tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is not yet fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is that it has potential applications in medicinal chemistry research. However, one limitation is that more research is needed to fully understand its mechanism of action and potential uses.
Future Directions
There are a number of future directions for research on tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. For example, more research is needed to fully understand its mechanism of action and potential uses in medicinal chemistry. Additionally, more studies are needed to explore its potential as an anti-tumor agent and to investigate its effects on various cancer cell lines. Finally, more research is needed to explore its potential as a therapeutic agent for other diseases.
Synthesis Methods
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can be synthesized using a variety of methods, including the reaction of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid with tert-butyl chloroformate in the presence of a base. Another method involves the reaction of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid with tert-butyl isocyanate in the presence of a base.
Scientific Research Applications
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-tumor agent, as well as for its ability to inhibit the activity of certain enzymes.
properties
CAS RN |
179897-99-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl 7-methoxy-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-13(17)11-6-5-10(19-4)9-12(11)16/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
MSTZRUVWTJKSGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)OC |
synonyms |
TERT-BUTYL 7-METHOXY-4-OXO-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




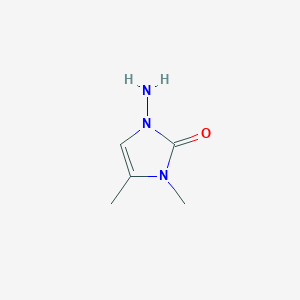
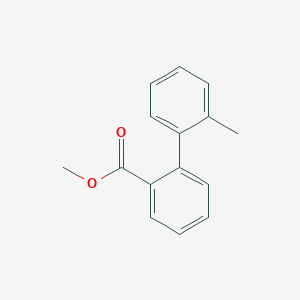
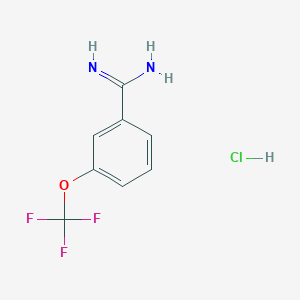
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
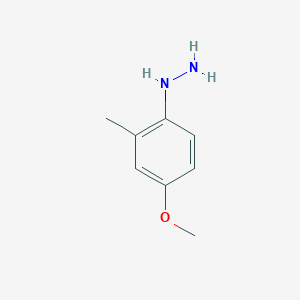
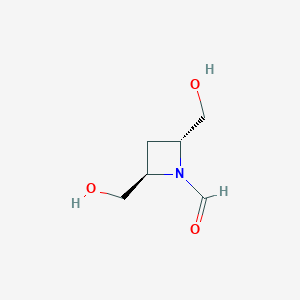
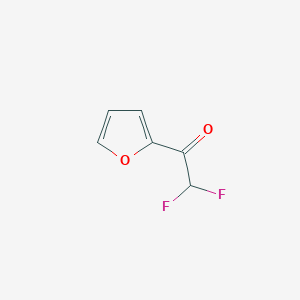
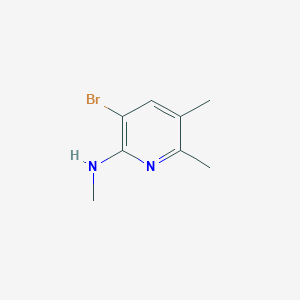
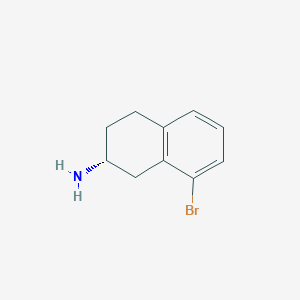
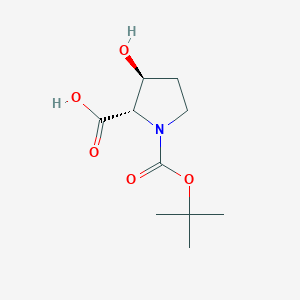
![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
